molecular formula C7H3ClF4O3S B12855056 2-Chloro-5-fluorophenyl trifluoromethanesulphonate

2-Chloro-5-fluorophenyl trifluoromethanesulphonate

Cat. No.: B12855056
M. Wt: 278.61 g/mol
InChI Key: PUEVFUIXMWKRBE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C7H3ClF4O3S. It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 2-chloro-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophile.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or coupling partner used. For example, in a nucleophilic substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

2-Chloro-5-fluorophenyl trifluoromethanesulphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenyl trifluoromethanesulphonate involves its reactivity as an electrophile. The trifluoromethanesulphonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenyl methanesulfonate
  • 2-Chloro-5-fluorophenyl sulfonate
  • 2-Chloro-5-fluorophenyl trifluoromethyl sulfonate

Uniqueness

2-Chloro-5-fluorophenyl trifluoromethanesulphonate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, along with the trifluoromethanesulphonate group. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical synthesis processes.

Properties

Molecular Formula

C7H3ClF4O3S

Molecular Weight

278.61 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3ClF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H

InChI Key

PUEVFUIXMWKRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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